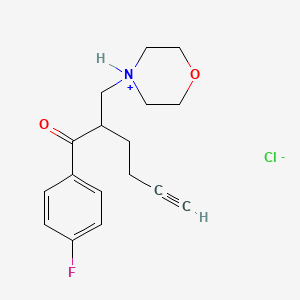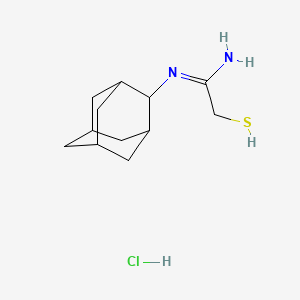
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride is a chemical compound that belongs to the class of acetamidines. It is characterized by the presence of an adamantyl group attached to the nitrogen atom of the acetamidine moiety, along with a mercapto group and a hydrochloride counterion
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common synthetic route involves the cyclocondensation of adamantyl-containing carbonyl compounds with nitrogen-containing compounds such as urea, thiourea, guanidine, and acetamidine. This method typically involves refluxing the reactants in a suitable solvent, such as toluene, with the simultaneous removal of water.
Direct Adamantylation: Another approach is the direct adamantylation of cyclic nucleic bases, which involves reacting adamantyl-containing aldehydes or ketones with nitrogen-containing bases.
Industrial Production Methods: The industrial production of this compound often involves scaling up the cyclocondensation method, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the mercapto group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the mercapto group.
Major Products Formed:
Oxidation products: Adamantyl-containing oxo derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different substituents replacing the mercapto group.
Aplicaciones Científicas De Investigación
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique structural features make it valuable in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The mercapto group plays a crucial role in redox reactions, contributing to the compound's antioxidant properties.
Comparación Con Compuestos Similares
Acetamidinium Chloride: A related compound that is often used as a starting material for synthesizing various acetamidinium salts.
Adamantane Derivatives:
Uniqueness: Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride stands out due to its combination of the adamantyl group and the mercapto group, which provides unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
40284-08-0 |
|---|---|
Fórmula molecular |
C12H21ClN2S |
Peso molecular |
260.83 g/mol |
Nombre IUPAC |
N'-(2-adamantyl)-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH/c13-11(6-15)14-12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12,15H,1-6H2,(H2,13,14);1H |
Clave InChI |
HENARLBIUBUVMN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3N=C(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



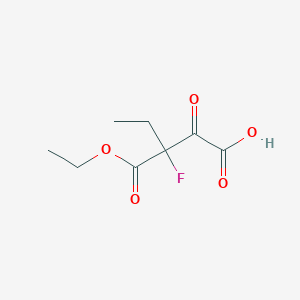

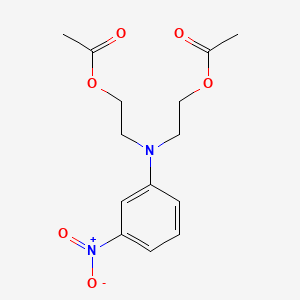
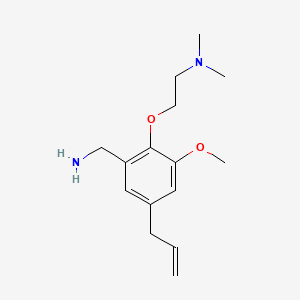
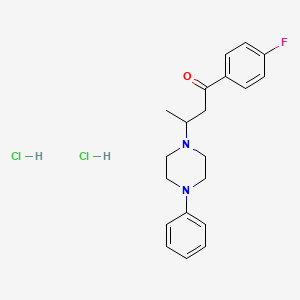
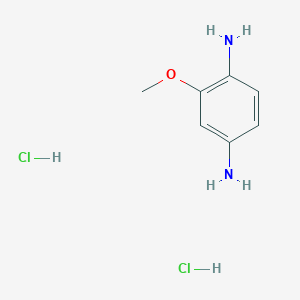
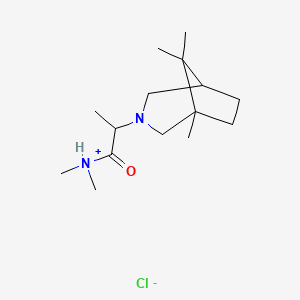
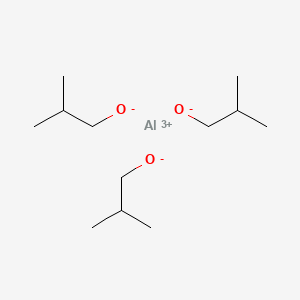
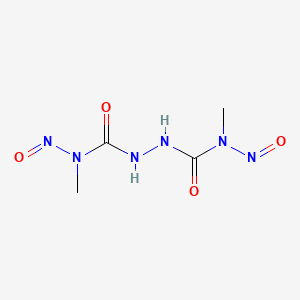
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
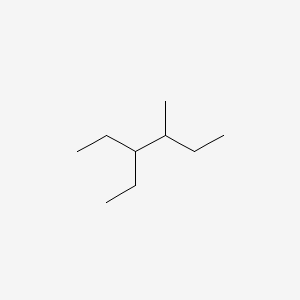
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
